REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.[OH-].[K+].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:6]([N+:10]([O-:12])=[O:11])=[C:5]([CH3:7])[NH:4][N:3]=1 |f:1.2|
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Name
|
|
Quantity
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86.5 g
|
Type
|
reactant
|
Smiles
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CC1=NNC(=C1)C
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Name
|
|
Quantity
|
103 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
ice
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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with stirring
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Type
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CUSTOM
|
Details
|
resulting in a temperature rise to 70°-80° C
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Type
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STIRRING
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Details
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After stirring overnight at 30°-35° C.
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
Extraction with methylene chloride (3×350 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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drying of the organic phase (Na2SO4) and evaporation
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Type
|
CUSTOM
|
Details
|
gave off-white crystals which
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Type
|
CUSTOM
|
Details
|
were dried in vacuo at 70°
|
Name
|
|
Type
|
|
Smiles
|
CC1=NNC(=C1[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |